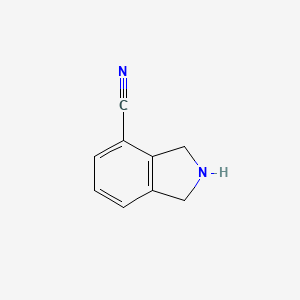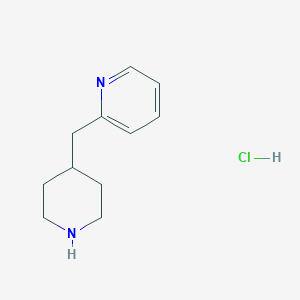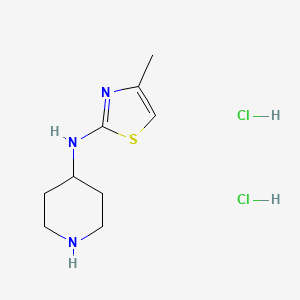
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine
Overview
Description
“6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” is a chemical compound with the molecular formula C13H11ClN2O . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” consists of a pyrimidine ring attached to a chloro group and a 3-methylphenyl group . The exact structure can be represented by the SMILES stringO=C(NC(C=C1)=CC=C1C)C2=CN=C(Cl)C=C2 . Physical And Chemical Properties Analysis
The molecular weight of “6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine” is 246.69 . It is a solid substance .Scientific Research Applications
Synthesis of Heterocyclic Compounds
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine: is a key precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , a group of heterocyclic compounds that have shown significant promise in biomedical applications . These compounds are structurally similar to purine bases like adenine and guanine, making them of particular interest in medicinal chemistry for drug design and development.
Biomedical Applications
The structural similarity of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine derivatives to purine bases facilitates their use in biomedical research. They have been utilized in the development of new pharmaceuticals that target various biological pathways, particularly those involved in cell signaling and proliferation .
Anti-inflammatory Activities
Pyrimidine derivatives, including those derived from 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine , have been extensively studied for their anti-inflammatory properties. They act by inhibiting key inflammatory mediators, which makes them potential candidates for the development of new anti-inflammatory drugs .
Pharmacological Effects
Research has indicated that pyrimidine derivatives exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory activities. This broad spectrum of activity provides a wide array of applications in therapeutic drug research .
Structure-Activity Relationships (SAR)
The study of SARs is crucial in understanding how the structural features of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine influence its biological activity. This knowledge is instrumental in guiding the synthesis of novel analogs with enhanced efficacy and reduced toxicity .
Synthetic Methods
Various synthetic methods have been developed for the preparation of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine and its derivatives. These methods are essential for producing compounds with the desired pharmacological properties and for exploring new avenues in drug discovery .
Clinical Applications
Derivatives of 6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine are being explored for their clinical applications. Due to their pharmacological activities, these compounds are potential candidates for the treatment of various diseases and conditions .
Drug Design and Development
The compound’s versatility in forming various derivatives makes it a valuable entity in drug design and development. Its role in the synthesis of compounds with potential therapeutic benefits is a significant area of research in pharmaceutical sciences .
Future Directions
properties
IUPAC Name |
6-chloro-N-(3-methylphenyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-8-3-2-4-9(5-8)15-11-6-10(12)13-7-14-11/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEWKDZPCPCAOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-N-(3-methylphenyl)-4-pyrimidinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



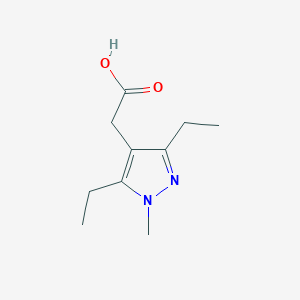
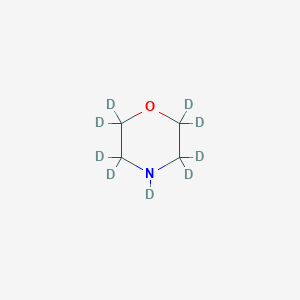

![2-((5-(tert-Butylamino)-6-(p-tolyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl)(methyl)amino)-N-(3-(2-methylpiperidin-1-yl)propyl)acetamide](/img/structure/B1453217.png)
![Ethyl 4-methyl-2-[(3-morpholin-4-ylpropyl)amino]pyrimidine-5-carboxylate](/img/structure/B1453219.png)
![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)
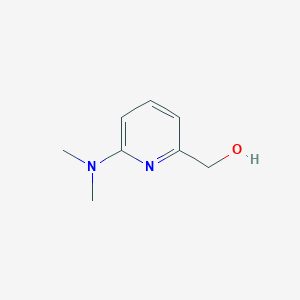

![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
